molecular formula C20H21N7Na2O7 B12327499 disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Cat. No.: B12327499
M. Wt: 517.4 g/mol
InChI Key: UYANDEWGAVJQBE-LFYPHSHQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is a pteridine-derived compound featuring a 5-formyl group and a tetrahydropteridin core. Its structure includes a benzoyl-glutamate backbone, with the disodium salt enhancing aqueous solubility. This compound is structurally related to antifolate agents, such as methotrexate, but differs in its substitution pattern, particularly the 5-formyl moiety and reduced pteridin ring system .

Properties

Molecular Formula

C20H21N7Na2O7

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-,15?;;/m0../s1

InChI Key

UYANDEWGAVJQBE-LFYPHSHQSA-L

Isomeric SMILES

C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate, commonly known as sodium folinate or leucovorin, is an important compound in medical chemistry and pharmacology. It is primarily recognized for its role as an active metabolite of folic acid and is utilized in various therapeutic applications, particularly in oncology.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H21N7Na2O7
Molecular Weight517.4 g/mol
IUPAC Namedisodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
CAS Number58-05-9

Disodium (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate functions primarily as a reduced folate that can bypass the effects of folic acid antagonists such as methotrexate. It acts by:

  • Enhancing Folate Availability: It replenishes tetrahydrofolate levels in cells that have been depleted by antifolate drugs.
  • Promoting Nucleotide Synthesis: By providing essential cofactors for nucleotide synthesis, it supports DNA and RNA synthesis.
  • Reducing Toxicity: It mitigates the toxic effects of high-dose methotrexate therapy in cancer treatments.

Anticancer Effects

Leucovorin is extensively used in combination with chemotherapeutic agents to enhance efficacy and reduce toxicity:

  • Colorectal Cancer Treatment: It is often administered in conjunction with 5-fluorouracil and oxaliplatin (FOLFOX regimen) to improve treatment outcomes in colorectal cancer patients .
  • Salvage Therapy: It serves as a rescue agent following high-dose methotrexate therapy in patients with certain types of cancers .

Case Studies

  • Study on Colorectal Cancer:
    • A clinical trial investigated the efficacy of leucovorin combined with 5-fluorouracil versus 5-fluorouracil alone. The results indicated a significant improvement in response rates and overall survival among patients receiving the combination therapy .
  • Methotrexate Rescue:
    • In a study involving patients treated with high-dose methotrexate for osteosarcoma, those who received leucovorin experienced reduced toxicity and improved recovery times compared to those who did not receive leucovorin .

Pharmacokinetics

The pharmacokinetics of disodium (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate indicate rapid absorption and distribution within the body. Following administration:

  • Peak Plasma Concentration: Achieved within 30 minutes to 1 hour.
  • Half-Life: Approximately 5 to 10 hours.
  • Excretion: Primarily through renal pathways.

Safety and Side Effects

Leucovorin is generally well tolerated; however, potential side effects may include:

  • Allergic reactions (rare).
  • Gastrointestinal disturbances such as nausea or diarrhea.
  • Skin rashes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Weight Key Substituents Solubility Biological Activity/Use Reference
Target Compound (Disodium salt) 473.44 (acid form) 5-formyl, tetrahydropteridin, disodium High (aqueous) Potential antifolate/prodrug
Methotrexate (2,4-diaminopteridin derivative) 454.44 2,4-diamino, methylamino, dihydro Moderate Anticancer, immunosuppressant
Dihydrofolic Acid 443.41 4-oxo, 7,8-dihydropteridin Low (hydrophobic) Cofactor in biosynthesis
Dimethyl Ester Analog (CAS 34378-65-9) 482.50 Dimethyl ester, methylamino Low (lipophilic) Prodrug form (improved absorption)

Key Findings:

Structural Variations: The target compound’s 5-formyl group distinguishes it from methotrexate’s 2,4-diaminopteridin structure. This substitution may alter binding to dihydrofolate reductase (DHFR) or other folate pathway enzymes .

Physicochemical Properties: The disodium salt form significantly enhances water solubility compared to the free acid or esterified analogs (e.g., dimethyl ester in ), making it suitable for intravenous administration. Methotrexate’s moderate solubility is attributed to its zwitterionic nature, whereas the dimethyl ester analog’s lipophilicity facilitates oral bioavailability .

Synthetic Pathways :

  • Synthesis of related compounds (e.g., methotrexate derivatives) often involves TEMPO/NaClO2-mediated oxidations and coupling reactions with benzyl esters, as seen in . The target compound likely employs similar steps but incorporates formylation and disodium salt formation.

Biological Activity :

  • Methotrexate inhibits DHFR, disrupting DNA synthesis in cancer cells . The target compound’s 5-formyl group may act as a prodrug, requiring enzymatic conversion to an active metabolite.
  • The dimethyl ester analog (CAS 34378-65-9) serves as a lipophilic prodrug, hydrolyzing in vivo to release the active glutamic acid form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.